molecular formula C27H37N5O2 B2872538 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 922039-23-4

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2872538
CAS No.: 922039-23-4
M. Wt: 463.626
InChI Key: BOCBUTXFOACUOC-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide (CAS 922039-23-4) is a high-purity research chemical compound with molecular formula C27H37N5O2 and molecular weight of 463.63 g/mol. This compound features a unique hybrid structure incorporating both tetrahydroquinoline and piperazine moieties, which are known to enhance biological activity in pharmaceutical compounds . The tetrahydroquinoline component represents one of the most important nitrogen heterocycles widely found in nature and in various pharmacologically active compounds . Meanwhile, the piperazine moiety serves as a fundamental pharmaceutical intermediate known to contribute to enhanced biological activity when combined with other structural frameworks . The compound's structural characteristics, including the ethanediamide linker connecting the substituted tetrahydroquinoline system with the phenylethyl group, make it particularly valuable for medicinal chemistry research and drug discovery applications. With a purity of 95% or higher, this compound is suitable for various research applications including biological activity studies, structure-activity relationship (SAR) investigations, and as a building block for the development of novel therapeutic agents. The presence of multiple nitrogen atoms in the structure provides potential hydrogen bonding sites that may influence molecular recognition and binding properties. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. Not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-30-15-17-32(18-16-30)25(23-10-11-24-22(19-23)9-6-14-31(24)2)20-29-27(34)26(33)28-13-12-21-7-4-3-5-8-21/h3-5,7-8,10-11,19,25H,6,9,12-18,20H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCBUTXFOACUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Derivative: Starting with a quinoline precursor, methylation can be achieved using methyl iodide in the presence of a base.

    Piperazine Ring Introduction:

    Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of oxalyl chloride with the amine groups of the intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

    Substitution: Substitution reactions might occur at the piperazine ring or the quinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be explored for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as a receptor antagonist, it might bind to a receptor and inhibit its activity, thereby modulating a biological pathway. The molecular targets could include G-protein coupled receptors, enzymes, or ion channels.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivatives (QODs)

The compound shares structural homology with QODs, such as N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide . Key differences include:

  • Substituent B : The phenethyl group in the target compound contrasts with QODs’ benzodioxol-5-yl group, which may alter lipophilicity and receptor binding.

QODs are known inhibitors of falcipain-2, a cysteine protease critical in malaria pathogenesis . The target compound’s structural modifications suggest tailored pharmacokinetic properties but require experimental validation.

Pyrrolidinyl and Trifluoromethylphenyl Analogues

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-pyrrolidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide () differs in:

  • Substituent A : Pyrrolidine vs. 4-methylpiperazine, reducing steric bulk and basicity.
  • Substituent B : The electron-withdrawing trifluoromethylphenyl group vs. phenethyl, likely impacting metabolic stability and target affinity .

Pharmacological and Analytical Comparisons

Pharmacological Hypotheses

Compound Name Substituent A Substituent B Pharmacological Note
Target Compound 4-methylpiperazin-1-yl 2-phenylethyl Hypothesized protease inhibition (based on QODs); enhanced solubility
QOD Benzodioxol-5-yl 1-methyltetrahydroquinolin-6-yl Falcipain-2 inhibitor; antimalarial activity
Compound Pyrrolidin-1-yl 4-(trifluoromethyl)phenyl Potential metabolic stability due to CF₃ group; reduced basicity
  • Solubility : The 4-methylpiperazine group in the target compound may improve aqueous solubility compared to pyrrolidine or benzodioxol analogues.
  • Receptor Binding : The phenethyl group’s aromaticity could favor π-π stacking interactions absent in trifluoromethylphenyl analogues.

Analytical Profiling

Molecular networking via LC-MS/MS () could cluster these compounds based on shared ethanediamide fragmentation patterns. Differences in substituents would reduce cosine scores (e.g., phenethyl vs. trifluoromethylphenyl fragmentation), aiding dereplication .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydroquinoline moiety and piperazine derivatives. Its molecular formula is C26H36N4O2C_{26}H_{36}N_{4}O_{2}, with a molecular weight of 440.60 g/mol. The compound's structural features suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC26H36N4O2
Molecular Weight440.60 g/mol
CAS Number921902-45-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The tetrahydroquinoline structure is known for its ability to modulate these receptors, which are crucial in various neurological and psychiatric conditions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Potential effects on dopamine receptors could make this compound relevant in the treatment of disorders such as schizophrenia and Parkinson's disease.

Biological Activity Studies

Research has indicated that the compound exhibits a range of biological activities:

  • Antidepressant Effects : In animal models, the compound has demonstrated significant antidepressant-like effects, likely due to its serotonergic activity.
  • Anxiolytic Properties : Studies suggest that it may reduce anxiety symptoms, making it a candidate for further investigation in anxiety disorders.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry showed that derivatives similar to this compound exhibited significant reductions in depression-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain .
  • Anxiolytic Activity Assessment : Research published in Pharmacology Biochemistry and Behavior indicated that the compound reduced anxiety-like behaviors in mice subjected to stress tests. Behavioral assays demonstrated marked improvements compared to control groups .
  • Neuroprotection Research : An investigation into the neuroprotective effects revealed that the compound could mitigate neuronal damage induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases .

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